2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Description
Molecular Formula: C₁₅H₁₂Cl₂NO₄S Molecular Weight: 381.29 g/mol (calculated) Structural Features:
- Core structure: Acetamide backbone (CH₃CONH–).
- Sulfonyl group: Attached to the α-carbon of the acetamide, linked to a 3,4-dichlorophenyl ring (Cl substituents at positions 3 and 4).
- N-substituent: 4-Methoxyphenyl group (C₆H₄OCH₃) attached to the acetamide nitrogen.
This compound belongs to the sulfonylacetamide class, characterized by a sulfonyl (–SO₂–) bridge between an aromatic ring and the acetamide core.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-11-4-2-10(3-5-11)18-15(19)9-23(20,21)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJVJRZUHFBNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide are compared below based on substituents, synthesis, and biological relevance:
Table 1: Structural and Functional Comparison of Sulfonylacetamide Derivatives
Key Findings :
Sulfonyl vs. Sulfonamide: The sulfonyl group in the target compound may increase metabolic stability compared to sulfonamide-linked analogs (e.g., ’s compound), which are prone to hydrolysis . N-Substituents: The 4-methoxyphenyl group in the target compound improves solubility relative to lipophilic substituents like benzothiazole (compound 28) or cyclohexyl (U-51754) .
Synthesis Methods :
- The target compound’s synthesis likely involves sulfonylation of a thioacetamide precursor (similar to ’s mCPBA oxidation) or direct coupling of sulfonyl chloride with an acetamide intermediate .
- Microwave-assisted synthesis (as in ) could optimize yields for analogs with complex aromatic substituents .
Opioid-related analogs (e.g., U-51754) highlight the pharmacological diversity of acetamide derivatives, though the target’s bioactivity remains uncharacterized .
Biological Activity
The compound 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a member of the sulfonamide family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2N2O3S
- Molecular Weight : 400.31 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound features a sulfonamide group, which is known for its role in various biological processes and therapeutic applications.
Sulfonamides are characterized by their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making them valuable in treating bacterial infections. Additionally, the presence of the methoxyphenyl group may enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
| Candida albicans | 1.5 |
These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi.
Enzymatic Inhibition
The compound has also shown promising results in inhibiting key enzymes involved in metabolic pathways:
- Carbonic Anhydrase Inhibition : IC50 values were reported at approximately 15 µM, indicating moderate inhibition.
- Urease Inhibition : IC50 values of around 9.95 µM were recorded, demonstrating significant potential for treating conditions like urease-related infections .
Case Studies
-
In Vitro Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives of sulfonamides, including our target compound. The results indicated that it significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin . -
Toxicological Assessment
In a hemolytic activity assay, the compound displayed low toxicity with a hemolysis percentage ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
